HPLC Purity Specification: Fmoc-L-β-HoPhe-OH vs. Fmoc-D-β-HoPhe-OH
Commercial specifications for Fmoc-L-β-HoPhe-OH (this compound) routinely meet ≥99% purity by HPLC . In contrast, the corresponding D-enantiomer, Fmoc-D-β-HoPhe-OH (CAS 209252-16-4), is typically supplied at ≥98% or ≥97% (minimum) purity by HPLC. This 1–2% absolute difference in enantiomeric purity specification is consequential for SPPS applications requiring high-fidelity stereochemical control, particularly when synthesizing β-peptides intended for biological target engagement where minor enantiomeric impurities can confound structure-activity relationship interpretation.
| Evidence Dimension | Purity by HPLC |
|---|---|
| Target Compound Data | ≥99% (HPLC) |
| Comparator Or Baseline | Fmoc-D-β-HoPhe-OH (CAS 209252-16-4): ≥98% (HPLC) and ≥97% (minimum) |
| Quantified Difference | 1–2% absolute higher purity specification for L-enantiomer |
| Conditions | Commercial vendor specification data; HPLC peak area analysis |
Why This Matters
Higher specified purity reduces the risk of carrying through stereochemical impurities that can alter biological activity profiles and compromise batch-to-batch reproducibility.
